5-Bromo-3,4-dimethylpyridin-2-amine
Overview
Description
5-Bromo-3,4-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and two methyl groups at the 3rd and 4th positions on the pyridine ring, along with an amino group at the 2nd position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,4-dimethylpyridin-2-amine can be achieved through several methods. One common method involves the reaction of 2,5-dibromo-3-methylpyridine with N-methylformamide in the presence of sodium hydride. The reaction is carried out in dimethylformamide (DMF) at a temperature of 100°C for three hours. The product is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes steps such as reaction, extraction, and purification to obtain the desired compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3,4-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through reactions with nucleophiles.
Coupling Reactions: It can participate in Suzuki cross-coupling reactions with arylboronic acids to form novel pyridine derivatives.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Palladium Catalysts: Employed in Suzuki cross-coupling reactions.
Solvents: Common solvents include DMF and 1,4-dioxane.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Pyridine Derivatives: Produced via coupling reactions with arylboronic acids.
Scientific Research Applications
5-Bromo-3,4-dimethylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored as an active pharmaceutical ingredient with potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-3,4-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, leading to the formation of biologically active derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar structure with a bromine atom at the 5th position and a methyl group at the 2nd position.
5-Bromo-4,6-dimethylpyridin-2-amine: Contains additional methyl groups at the 4th and 6th positions.
Uniqueness
5-Bromo-3,4-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for the synthesis of novel compounds and the exploration of new chemical and biological activities .
Properties
IUPAC Name |
5-bromo-3,4-dimethylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVKJNIMFGZBSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426619 | |
Record name | 5-Bromo-3,4-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374537-97-0 | |
Record name | 5-Bromo-3,4-dimethyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=374537-97-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3,4-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3,4-dimethylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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